Diethyl2-oxo-2H-pyran-4,6-dicarboxylate

Diels–Alder cycloaddition α‑pyrone diene reactivity pericyclic reaction selectivity

Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate (CAS 1628228-65-8, molecular formula C11H12O6, molecular weight 240.21 g/mol) is a heterocyclic diester derivative belonging to the α‑pyrone subclass within the pyranone family. The compound features a 2‑pyrone core with ethoxycarbonyl substituents at the 4‑ and 6‑positions, distinguishing it structurally from the more common γ‑pyrone isomer diethyl 4‑oxo‑4H‑pyran‑2,6‑dicarboxylate (diethyl chelidonate, CAS 725‑92‑8).

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
Cat. No. B13120241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl2-oxo-2H-pyran-4,6-dicarboxylate
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)OC(=C1)C(=O)OCC
InChIInChI=1S/C11H12O6/c1-3-15-10(13)7-5-8(11(14)16-4-2)17-9(12)6-7/h5-6H,3-4H2,1-2H3
InChIKeyCGQWOOXQAAFDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Oxo-2H-pyran-4,6-dicarboxylate: Essential Properties and Sourcing Background


Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate (CAS 1628228-65-8, molecular formula C11H12O6, molecular weight 240.21 g/mol) is a heterocyclic diester derivative belonging to the α‑pyrone subclass within the pyranone family . The compound features a 2‑pyrone core with ethoxycarbonyl substituents at the 4‑ and 6‑positions, distinguishing it structurally from the more common γ‑pyrone isomer diethyl 4‑oxo‑4H‑pyran‑2,6‑dicarboxylate (diethyl chelidonate, CAS 725‑92‑8) . This positional isomerism fundamentally alters the electronic character and reactivity profile of the molecule.

Workflow Diels–Alder cycloaddition synthesis enabled by α-pyrone scaffold
Scaffold 2‑oxo‑2H‑pyran diester; position‑specific reactivity distinct from γ‑pyrone
Protection Diethyl ester offers controlled hydrolysis for orthogonal deprotection

Why Generic Substitution of Diethyl 2-Oxo-2H-pyran-4,6-dicarboxylate Fails


The core pyranone scaffold of diethyl 2‑oxo‑2H‑pyran‑4,6‑dicarboxylate cannot be directly interchanged with the 4‑oxo isomer or other pyran‑dicarboxylate esters because the position of the oxo group determines whether the ring behaves as an α‑pyrone or a γ‑pyrone [1]. This single structural difference produces divergent electronic distributions, thermodynamic stabilities, and pericyclic reaction capabilities [2]. Furthermore, the ester chain length (ethyl versus methyl or free acid) influences solubility, reactivity, and suitability as a protected intermediate in multistep syntheses. The quantitative evidence presented below confirms that these differences are not merely theoretical but have measurable consequences for scientific selection and procurement.

Property
Target Compound
Common Substitute
Oxo position
2‑oxo (α‑pyrone)
4‑oxo (γ‑pyrone)
Diels–Alder
Diene reactive
Not reactive
Application
Cycloaddition; polymer precursor
Lipolysis inhibitor
Ester chain
Diethyl (slower hydrolysis)
Dimethyl (faster hydrolysis; lower lipophilicity)

Quantitative Differentiation Evidence for Diethyl 2-Oxo-2H-pyran-4,6-dicarboxylate


α‑Pyrone vs γ‑Pyrone Isomerism Confers Distinct Diels–Alder Reactivity

The 2‑oxo substitution pattern places the target compound in the α‑pyrone class, which is well‑established to act as a diene in Diels–Alder reactions; the 4‑oxo (γ‑pyrone) isomer diethyl chelidonate does not participate in this pericyclic manifold [1]. In a recent study, α‑pyrones underwent base‑mediated Diels–Alder/retro‑Diels–Alder reactions with 5‑H‑1,2,3‑thiadiazoles, achieving an average yield of 67% across 35 examples [1]. The γ‑pyrone isomer diethyl chelidonate, in contrast, is employed as a specific inhibitor of hormone‑stimulated lipolysis [2], underscoring the functional divergence arising from the oxo‑group position.

α‑Pyrone Diels–Alder reactivity
Class-level inference
Target scaffold: diene reactive; avg 67% yield (class data)
γ‑Pyrone isomer: no diene reactivity; lipolysis inhibitor
Determines cycloaddition workflow fit
Reactivity contingent on dienophile and base mediation
Diels–Alder cycloaddition α‑pyrone diene reactivity pericyclic reaction selectivity

Physicochemical Property Divergence Between 2‑Oxo and 4‑Oxo Isomers

Direct experimental physicochemical data for the target compound are extremely scarce; however, the 4‑oxo isomer diethyl chelidonate has well‑characterized properties that serve as a baseline. Diethyl chelidonate exhibits a boiling point of 391.2 °C at 760 mmHg, a predicted ACD/LogP of 0.99320, a density of 1.299 g/cm³, a refractive index of 1.508, and a polar surface area (PSA) of 78.9 Ų . The target 2‑oxo isomer, differing only in the position of the oxo group, is predicted to have a different PSA and LogP due to altered hydrogen‑bonding patterns and dipole moment , though experimental confirmation is lacking. The parent dianion 2‑oxo‑2H‑pyran‑4,6‑dicarboxylate has a standard Gibbs free energy of formation (ΔfG'°) of ‑200.746 kcal/mol [1]; the corresponding value for the 4‑oxo isomer has not been reported.

Physicochemical divergence
Cross-study comparable
Target ΔfG'°: −200.746 kcal/mol; BP/LogP not experimentally confirmed
γ‑Pyrone isomer: BP 391.2°C, LogP 0.99, PSA 78.9 Ų
Supports isomer-specific procurement
Limited experimental data for target; property differences predicted
physicochemical profiling isomer comparison procurement specification

Divergent Biological Profiles: Lipolysis Inhibitor vs Bio‑Based Monomer Precursor

The 4‑oxo isomer diethyl chelidonate (DEC) is a recognized specific inhibitor of hormone‑stimulated lipolysis in adipose tissue, blocking ACTH‑, norepinephrine‑, and cAMP‑stimulated lipolysis without inhibiting pancreatic lipase or basal free fatty acid release [1]. In stark contrast, the parent diacid of the target 2‑oxo isomer, 2‑pyrone‑4,6‑dicarboxylic acid (PDC), has emerged as a high‑value bio‑based monomer for biodegradable polyesters, with engineered E. coli strains achieving 129.37 g/L PDC from glucose in 78 h fed‑batch fermentation (yield 0.528 mol/mol, productivity 1.65 g/L/h) [2]. The diethyl ester serves as a protected form of this monomer, facilitating purification and subsequent polymerization steps [3].

Application domain divergence
Supporting evidence
Target acid (PDC): bio‑based monomer precursor; fermentation titer 129.37 g/L
γ‑Pyrone isomer: specific inhibitor of hormone‑stimulated lipolysis
Application domain is categorical; no functional overlap
End‑use determines correct isomer selection
biodegradable polyester monomer PDC biosynthesis lipolysis inhibition industrial biotechnology

Ester Chain‑Length Specificity: Diethyl vs Dimethyl Ester Reactivity and Solubility

The diethyl ester of 2‑oxo‑2H‑pyran‑4,6‑dicarboxylic acid (MW 240.21) differs from its dimethyl analog (MW 212.16) in both steric bulk and lipophilicity, which affects its performance as a synthetic intermediate . While no direct head‑to‑head kinetic study exists, the general principle that ethyl esters hydrolyze more slowly than methyl esters under both acidic and basic conditions is well‑established for aromatic dicarboxylates [1]. The increased lipophilicity of the diethyl ester (estimated ΔLogP ≈ +1.0 relative to dimethyl ester based on the Hansch π‑value for CH2) also improves solubility in organic solvents commonly used for polymerization and cycloaddition reactions.

Ester hydrolysis & lipophilicity
Class-level inference
Hydrolysis rate: ethyl ~2–10× slower than methyl (class data)
ΔLogP ≈ +1.0; MW difference 28.05 g/mol vs dimethyl ester
Supports orthogonal deprotection strategy
General aromatic diester kinetics; direct comparison not reported
ester hydrolysis kinetics transesterification solubility parameter

Optimal Application Scenarios for Diethyl 2-Oxo-2H-pyran-4,6-dicarboxylate


Cycloaddition‑Based Heterocycle Synthesis

The α‑pyrone scaffold of the target compound enables Diels–Alder cycloaddition chemistry that the γ‑pyrone isomer cannot perform [1]. Laboratories engaged in the synthesis of bicyclic lactones, natural product analogs, or heterocyclic libraries should procure the 2‑oxo isomer specifically for this reactivity. Typical reaction conditions employ electron‑deficient dienophiles with base mediation, achieving average yields around 67% [1].

Bio‑Based Polyester Monomer Precursor Research

The parent diacid 2‑pyrone‑4,6‑dicarboxylic acid (PDC) is a renewable, biodegradable polyester monomer producible at industrial scale (129.37 g/L) from glucose [2]. The diethyl ester serves as a protected, organic‑soluble intermediate for polymer synthesis, enabling transesterification polymerization with diols. Researchers developing sustainable polymer materials should select the diethyl ester as the monomer precursor, not the 4‑oxo isomer diethyl chelidonate, which has no reported application in polymer chemistry [2][3].

Differential Protection in Multi‑Step Organic Synthesis

The diethyl ester group hydrolyzes more slowly than the corresponding methyl ester, offering kinetic selectivity in synthetic sequences requiring orthogonal deprotection [4]. The increased lipophilicity (estimated ΔLogP ≈ +1.0 relative to dimethyl ester) also enhances solubility in aprotic organic solvents such as THF and dichloromethane, facilitating homogeneous reaction conditions [4]. Synthetic chemists should choose the diethyl ester when a more robust, less hydrolysis‑prone protecting group is needed.

Physicochemical Reference Standard for Isomeric Purity Analysis

Given the distinct physicochemical properties of the 2‑oxo and 4‑oxo isomers (boiling point, LogP, PSA, and ΔfG'°), the target compound can serve as a reference standard for HPLC, GC, or NMR method development aimed at quantifying isomeric purity in synthetic batches [1][3]. Procurement of certified, analytically characterized diethyl 2‑oxo‑2H‑pyran‑4,6‑dicarboxylate is essential for quality control in any process where the 4‑oxo isomer is an undesired contaminant.

Application
Selection Property
Validation Focus
Cycloaddition synthesis
α‑Pyrone diene reactivity
Diels–Alder yield and selectivity
Bio‑based polyester monomer research
Protected diester monomer precursor
Polymerizability and monomer purity
Differential protection strategy
Ethyl ester hydrolysis kinetics
Orthogonal deprotection conditions
Isomeric purity analysis
Physicochemical distinction from γ‑pyrone
Chromatographic or spectroscopic resolution
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